

NBI-31772 Hydrate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NBI-31772 hydrate

Cat. No.: B11930442

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a potent, non-peptide small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and their binding proteins (IGFBPs). By displacing IGF-1 from its sequestration by all six human IGFBP subtypes, NBI-31772 effectively increases the bioavailability of free, biologically active IGF-1. This mechanism of action has positioned NBI-31772 as a valuable research tool for investigating the physiological and pathological roles of the IGF signaling axis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of NBI-31772, including detailed experimental protocols for key assays and visualizations of its mechanism of action. While often supplied as a hydrate, quantitative data typically corresponds to the anhydrous form.

Chemical Structure and Identification

NBI-31772 is an isoquinoline derivative with the systematic IUPAC name 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid^[1]. Its structure is characterized by a core isoquinoline ring system substituted with a 3,4-dihydroxybenzoyl group at the 1-position, a carboxylic acid at the 3-position, and hydroxyl groups at the 6- and 7-positions^{[1][2]}.

Identifier	Value
IUPAC Name	1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid[1]
Alternate Names	[1-(3',4'-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic Acid]
CAS Number	374620-70-9
Molecular Formula	C ₁₇ H ₁₁ NO ₇
Molecular Weight	341.27 g/mol (anhydrous)
PubChem CID	54684689[3]

Note: NBI-31772 is often supplied as a hydrate. The degree of hydration can be batch-specific and may affect the molecular weight. The data presented here is for the anhydrous compound.

Physicochemical Properties

The physicochemical properties of NBI-31772 are crucial for its handling, storage, and application in experimental settings.

Property	Value
Purity	≥98% (by HPLC)[3]
Solubility	Soluble to 100 mM in DMSO
Storage	Store at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[4].

Biological Properties and Mechanism of Action

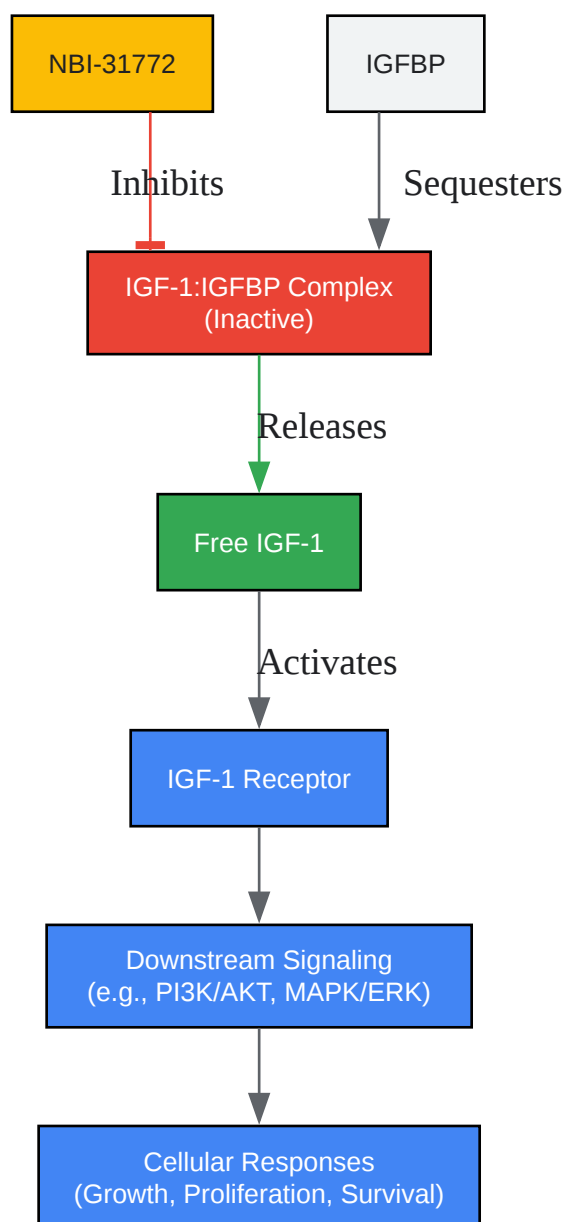
NBI-31772 functions as a high-affinity, non-selective inhibitor of the six human insulin-like growth factor binding proteins (IGFBPs)[4]. It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the concentration of free, biologically active IGF-

1[4]. This free IGF-1 is then able to bind to its receptor (IGF-1R), initiating downstream signaling cascades.

Biological Parameter	Value
Target	Insulin-like Growth Factor Binding Proteins (IGFBPs) 1-6
Ki Values	1 - 24 nM for all six human IGFBP subtypes[4]
Reported Biological Effects	- Suppresses IGF-1-induced proliferation of 3T3 fibroblasts.- Increases cardiomyocyte proliferation in vivo.- Restores or enhances proteoglycan synthesis in osteoarthritic chondrocytes[3].- Exhibits neuroprotective effects, reducing infarct volume in models of cerebral ischemia[5].- Produces anxiolytic and antidepressant-like effects in mice[6].

Signaling Pathway

The mechanism of action of NBI-31772 involves the disruption of the IGF-1/IGFBP complex, leading to the activation of the IGF-1 receptor and its downstream signaling pathways, which are critical for cell growth, proliferation, and survival[2].



[Click to download full resolution via product page](#)

Caption: Mechanism of action of NBI-31772.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

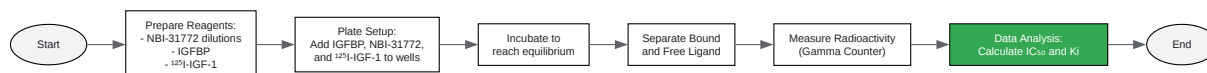
This protocol is adapted from Liu et al. (2001) and is used to determine the inhibitory potency of NBI-31772 on the binding of IGF-1 to IGFBPs.

Materials:

- Recombinant human IGFBPs (1-6)
- ^{125}I -labeled IGF-1
- NBI-31772
- Assay Buffer (e.g., Tris-HCl with BSA)
- 96-well microplates
- Gamma counter

Procedure:

- Prepare serial dilutions of NBI-31772 in the assay buffer.
- In a 96-well plate, add a constant amount of a specific recombinant human IGFBP.
- Add the various concentrations of NBI-31772 to the wells.
- Add a constant amount of ^{125}I -labeled IGF-1 to all wells.
- Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
- Separate the bound from free ^{125}I -IGF-1 using a suitable method (e.g., filtration or precipitation).
- Measure the radioactivity of the bound fraction using a gamma counter.
- Calculate the concentration of NBI-31772 that inhibits 50% of the specific binding of ^{125}I -IGF-1 (IC_{50}).
- Convert the IC_{50} value to a K_i value using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Caption: Workflow for Ki determination of NBI-31772.

Proteoglycan Synthesis Assay in Chondrocytes

This protocol, based on the methodology described by De Ceuninck et al. (2004), measures the anabolic response of chondrocytes to IGF-1 in the presence of NBI-31772[3].

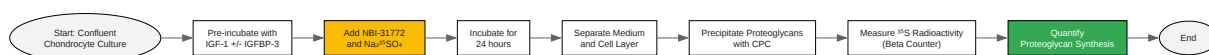
Materials:

- Primary cultured chondrocytes (e.g., from rabbit or human osteoarthritic cartilage)
- Cell culture medium (e.g., Ham's F-12)
- Recombinant human IGF-1
- Recombinant human IGFBP-3 (optional, to create an inhibitory environment)
- NBI-31772
- Na₂³⁵SO₄ (radiolabeled sulfate)
- Cetylpyridinium chloride (CPC)
- Scintillation counter

Procedure:

- Culture chondrocytes to confluence in 24-well plates.
- Incubate the cells with or without IGF-1 and/or IGFBP-3 for a pre-incubation period (e.g., 24 hours).

- Add various concentrations of NBI-31772 to the wells.
- Add $\text{Na}_2^{35}\text{SO}_4$ (e.g., 1.5 $\mu\text{Ci/ml}$) to each well to label newly synthesized proteoglycans.
- Incubate for an additional period (e.g., 24 hours).
- Separate the culture medium (containing secreted proteoglycans) from the cell layer (containing cell-associated proteoglycans).
- Precipitate the ^{35}S -labeled proteoglycans from both fractions using CPC.
- Measure the radioactivity of the precipitates by beta-counting using a scintillation counter.
- Express the results as disintegrations per minute (dpm) to quantify proteoglycan synthesis.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. academic.oup.com [academic.oup.com]
2. Modulation of insulin-like growth factor (IGF)-I and IGF-binding protein interactions enhances skeletal muscle regeneration and ameliorates the dystrophic pathology in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increasing the levels of insulin-like growth factor-I by an IGF binding protein inhibitor produces anxiolytic and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NBI-31772 Hydrate: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930442#chemical-structure-and-properties-of-nbi-31772-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com